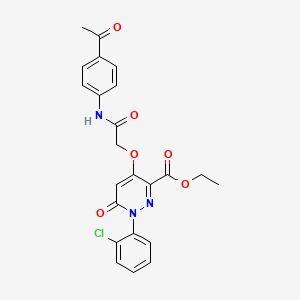

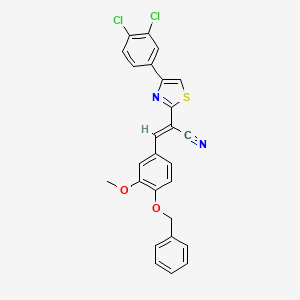

2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one” is a complex organic compound. It’s a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Applications De Recherche Scientifique

Structural Analysis and Synthesis

Research has explored the crystal and molecular structures of related pyridinyl and piperidinyl derivatives, highlighting the importance of these compounds in structural chemistry and crystallography. For instance, the study by Karczmarzyk and Malinka (2004) investigated the crystal and molecular structures of dimethylisothiazolopyridine derivatives, providing insights into their conformation and electronic properties, which are crucial for understanding their reactivity and potential applications in synthesis and design of new compounds (Karczmarzyk & Malinka, 2004).

Catalysis and Chemical Reactions

Some studies have focused on the use of pyridine and piperidine derivatives in catalysis and as intermediates in various chemical reactions. For example, the work by Kocięcka et al. (2018) on tungsten(0)-catalysed reactions involving propargylic alcohols and secondary amines, including piperidine, to produce diamines containing the tetrahydrofuran ring, reveals the potential of these compounds in synthetic organic chemistry and catalysis (Kocięcka et al., 2018).

Medicinal Chemistry and Drug Design

Research in medicinal chemistry has explored the synthesis and biological evaluation of piperidine and pyridine derivatives, highlighting their significance in drug design and pharmacology. For instance, the synthesis of new pyrano[2,3-d]pyrimidine-2,4-dione derivatives reported by Irani, Maghsoodlou, and Hazeri (2017) demonstrates the ongoing interest in these scaffolds for developing pharmacologically active compounds (Irani, Maghsoodlou, & Hazeri, 2017).

Material Science and Corrosion Inhibition

In the field of materials science, studies have investigated the application of pyridine and piperidine derivatives in corrosion inhibition, highlighting their potential in protecting metals against corrosion. Das et al. (2017) explored the synthesis of cadmium(II) Schiff base complexes using piperidine derivatives, demonstrating their effectiveness as corrosion inhibitors on mild steel, which opens new avenues for the application of these compounds in industrial and engineering contexts (Das et al., 2017).

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one”, is an important task of modern organic chemistry . This could be a potential future direction for research in this field.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

2,2-dimethyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLYLEWIKMGBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(7-Chlorothieno[3,2-b]pyridin-2-yl)methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)

![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)

![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2925573.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)

![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)

![2-(1,3-benzodioxol-5-yl)-7-(2-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2925583.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2925586.png)